Cas no 1536839-71-0 (2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride)

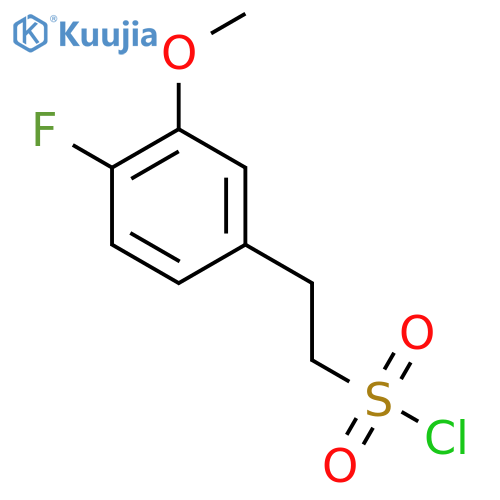

1536839-71-0 structure

商品名:2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride

- 1536839-71-0

- EN300-1988220

-

- インチ: 1S/C9H10ClFO3S/c1-14-9-6-7(2-3-8(9)11)4-5-15(10,12)13/h2-3,6H,4-5H2,1H3

- InChIKey: ASQOICVOHQMKFB-UHFFFAOYSA-N

- ほほえんだ: ClS(CCC1C=CC(=C(C=1)OC)F)(=O)=O

計算された属性

- せいみつぶんしりょう: 252.0023212g/mol

- どういたいしつりょう: 252.0023212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1988220-0.5g |

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |

1536839-71-0 | 0.5g |

$1097.0 | 2023-09-16 | ||

| Enamine | EN300-1988220-2.5g |

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |

1536839-71-0 | 2.5g |

$2240.0 | 2023-09-16 | ||

| Enamine | EN300-1988220-10g |

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |

1536839-71-0 | 10g |

$4914.0 | 2023-09-16 | ||

| Enamine | EN300-1988220-1g |

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |

1536839-71-0 | 1g |

$1142.0 | 2023-09-16 | ||

| Enamine | EN300-1988220-0.1g |

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |

1536839-71-0 | 0.1g |

$1005.0 | 2023-09-16 | ||

| Enamine | EN300-1988220-5.0g |

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |

1536839-71-0 | 5g |

$3313.0 | 2023-05-26 | ||

| Enamine | EN300-1988220-10.0g |

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |

1536839-71-0 | 10g |

$4914.0 | 2023-05-26 | ||

| Enamine | EN300-1988220-0.05g |

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |

1536839-71-0 | 0.05g |

$959.0 | 2023-09-16 | ||

| Enamine | EN300-1988220-0.25g |

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |

1536839-71-0 | 0.25g |

$1051.0 | 2023-09-16 | ||

| Enamine | EN300-1988220-1.0g |

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride |

1536839-71-0 | 1g |

$1142.0 | 2023-05-26 |

2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

1536839-71-0 (2-(4-fluoro-3-methoxyphenyl)ethane-1-sulfonyl chloride) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量